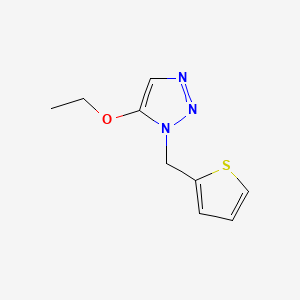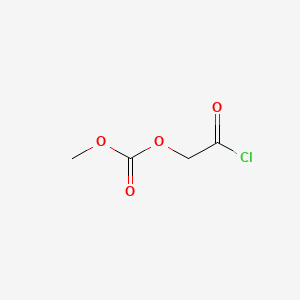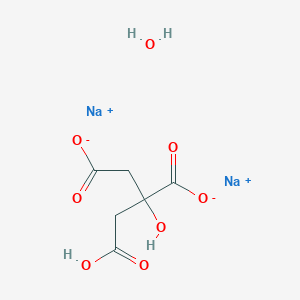
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxalinone core structure with an ethyl group at the 3-position and a tetrahydro configuration at the 5,6,7,8-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an o-phenylenediamine derivative with an appropriate diketone or ketoester. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or a Lewis acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalinones, dihydroquinoxalinones, and other quinoxaline derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: A closely related compound with similar biological activities.
3-Methylquinoxalin-2(1H)-one: Another derivative with a methyl group at the 3-position.
5,6,7,8-Tetrahydroquinoxalin-2(1H)-one: A compound with a similar tetrahydro configuration but lacking the ethyl group.
Uniqueness
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved therapeutic effects compared to other similar compounds.
属性
CAS 编号 |
113902-41-3 |
|---|---|
分子式 |
C9H13N3O |
分子量 |
179.22 g/mol |
IUPAC 名称 |
3-ethyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C9H13N3O/c1-2-6-9(13)12-7-4-3-5-10-8(7)11-6/h2-5H2,1H3,(H,10,11)(H,12,13) |
InChI 键 |
LBKKLTMECJDKBB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(CCCN2)NC1=O |
规范 SMILES |
CCC1=NC2=C(CCCN2)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)](/img/structure/B568543.png)




